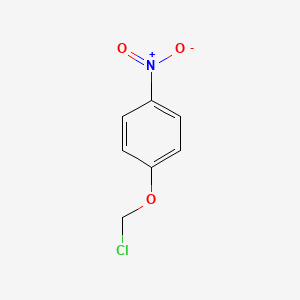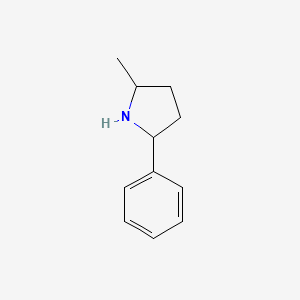![molecular formula C8H15N5 B1422770 1-[(5-メチル-1H-1,2,4-トリアゾール-3-イル)メチル]ピペラジン CAS No. 1247516-32-0](/img/structure/B1422770.png)
1-[(5-メチル-1H-1,2,4-トリアゾール-3-イル)メチル]ピペラジン
概要
説明
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is a heterocyclic compound that features a piperazine ring substituted with a 5-methyl-1H-1,2,4-triazole moiety
科学的研究の応用
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
Target of Action
Compounds with a similar 1,2,4-triazole structure have been known to interact with the heme moiety of cytochrome p450 enzymes .
Mode of Action
It is suggested that the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could lead to changes in the enzyme’s activity, potentially influencing various biochemical processes.
Biochemical Pathways
Given its potential interaction with cytochrome p450 enzymes , it could influence a variety of metabolic pathways, as these enzymes play a crucial role in the metabolism of drugs and other xenobiotics.
生化学分析
Biochemical Properties
The compound 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine plays a role in biochemical reactions. It interacts with enzymes and proteins, influencing their function and activity .
Cellular Effects
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine has been found to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine can be synthesized through a multi-step process. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole with piperazine in the presence of a suitable base and solvent. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or piperazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced triazole or piperazine derivatives.
Substitution: Formation of substituted triazole or piperazine compounds.
類似化合物との比較
- 1-[(5-methyl-1H-1,2,4-triazol-1-yl)methyl]piperazine
- 1-[(5-methyl-1H-1,2,4-triazol-4-yl)methyl]piperazine
- 1-[(5-methyl-1H-1,2,4-triazol-5-yl)methyl]piperazine
Uniqueness: 1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine is unique due to the specific positioning of the triazole moiety, which can influence its binding affinity and selectivity for molecular targets. This positional specificity can result in distinct biological activities and potential therapeutic applications compared to its analogs.
特性
IUPAC Name |
1-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5/c1-7-10-8(12-11-7)6-13-4-2-9-3-5-13/h9H,2-6H2,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRISRJRDVXFGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[3-(2-Methylpropoxy)phenyl]acetonitrile](/img/structure/B1422691.png)






![2-(5-Hydroxybenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B1422702.png)



![Ethyl 1H-pyrazolo[3,4-B]pyridine-5-carboxylate](/img/structure/B1422709.png)

